molecular formula C13H15Cl2FN2O2S B2897197 2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 1177319-17-3

2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No. B2897197
CAS RN: 1177319-17-3
M. Wt: 353.23
InChI Key: UCDFMOINHKCTJH-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. It is also known by its chemical name, FSPPE dihydrochloride. In

Scientific Research Applications

Supramolecular Chemistry

2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride, through its structural components, has been involved in the study of molecular co-crystals with di(4-fluorobenzenesulfonyl)amine (DFBSA) forming supramolecular complexes. These complexes exhibit lamellar layers with distinct polar and apolar regions, facilitating in-depth analyses of intermolecular interactions, such as hydrogen bonding and weak C-H...Halogen bonds. These structures mimic ionic metal di(arenesulfonyl)amides, indicating potential applications in designing novel supramolecular assemblies (Hamann, Henschel, Lange, Moers, Blaschette, & Jones, 2002).

Antibacterial and Antifungal Properties

Derivatives of 2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine have shown promise in antibacterial and antifungal studies. Specifically, new pyridine derivatives synthesized from related compounds demonstrated significant antimicrobial activity, highlighting the potential of this chemical structure in developing new antimicrobial agents (Patel & Agravat, 2007).

Chemical Synthesis and Drug Development

The structural motif of 2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine serves as a key intermediate in the synthesis of complex molecules. It has been utilized in the synthesis of novel antitumor drugs, leveraging the sulfonamide group for the design and synthesis of potent antitumor agents with lower toxicity. This approach has led to the development of drugs with high therapeutic indices, indicating its value in medicinal chemistry and drug development (Huang, Lin, & Huang, 2001).

Electropolymerization and Conducting Polymers

The compound has been referenced indirectly in the development of conducting polymers through electropolymerization techniques. Derivatives with similar structural features have been synthesized and polymerized, indicating the potential use of this compound in the creation of novel polymeric materials with desirable electrical properties (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-2-pyridin-3-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S.2ClH/c14-11-3-5-12(6-4-11)19(17,18)13(8-15)10-2-1-7-16-9-10;;/h1-7,9,13H,8,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDFMOINHKCTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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